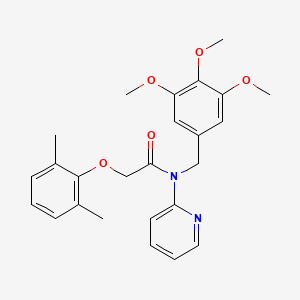
2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylphenoxy)-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is a complex organic compound that features a combination of aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,6-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Coupling with Pyridine Derivative: The phenoxy intermediate is then coupled with a pyridine derivative under specific conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide.
Final Coupling with Trimethoxybenzylamine: The final step involves the coupling of the intermediate with 3,4,5-trimethoxybenzylamine to form the target compound. This step may require a catalyst and specific temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize yield and minimize by-products.
Catalyst Selection: Using efficient catalysts to speed up the reactions and improve selectivity.
Purification Techniques: Implementing advanced purification techniques such as recrystallization, chromatography, or distillation to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dimethylphenoxy)-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of phenolic oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
2-(2,6-Dimethylphenoxy)-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: The compound is used in research to understand its interactions with enzymes, receptors, and other biological molecules.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds or as a component in specialized industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function or behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine: A compound with similar structural features but different functional groups.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Another compound with pyridine rings and different functional groups.
Uniqueness
2-(2,6-Dimethylphenoxy)-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C25H28N2O5 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
2-(2,6-dimethylphenoxy)-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C25H28N2O5/c1-17-9-8-10-18(2)24(17)32-16-23(28)27(22-11-6-7-12-26-22)15-19-13-20(29-3)25(31-5)21(14-19)30-4/h6-14H,15-16H2,1-5H3 |
Clé InChI |
YDDKFXXIVMUXKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B11366882.png)
![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B11366884.png)
![2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(4-methylphenyl)pyridine-3-carboxamide](/img/structure/B11366888.png)
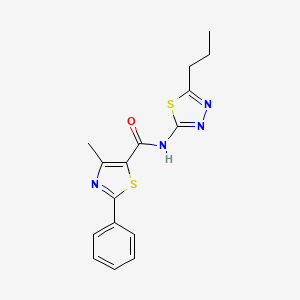
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B11366891.png)
![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11366899.png)
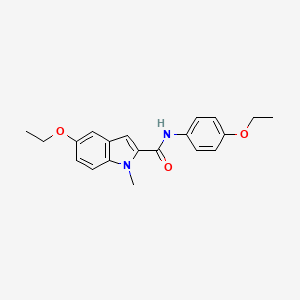
![5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11366913.png)
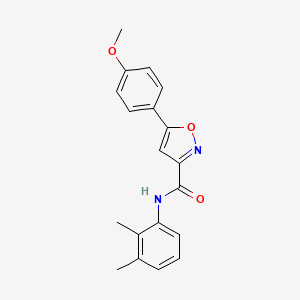
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B11366918.png)
![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11366933.png)
![5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11366936.png)
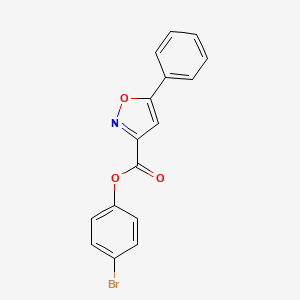
![3,7-Dibenzoyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11366946.png)
